molecular formula C19H20N2O B12877763 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- CAS No. 60002-09-7

3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

Cat. No.: B12877763
CAS No.: 60002-09-7
M. Wt: 292.4 g/mol
InChI Key: PBPQFHAXZZKRNX-UHFFFAOYSA-N
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Description

4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a member of the pyrazolone family, characterized by its unique structure that includes a pyrazolone ring substituted with butyl and phenyl groups. This compound is of significant interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 1,2-diphenylhydrazine with butyl acetoacetate under acidic conditions to form the desired pyrazolone ring.

Industrial Production Methods

In industrial settings, the production of 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions, such as pain and inflammation.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolone structure.

    Antipyrine: Another pyrazolone derivative used for its analgesic and antipyretic properties.

    Aminopyrine: Known for its analgesic and antipyretic effects, similar in structure to 4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one.

Uniqueness

4-Butyl-1,2-diphenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

60002-09-7

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

4-butyl-1,2-diphenylpyrazol-3-one

InChI

InChI=1S/C19H20N2O/c1-2-3-10-16-15-20(17-11-6-4-7-12-17)21(19(16)22)18-13-8-5-9-14-18/h4-9,11-15H,2-3,10H2,1H3

InChI Key

PBPQFHAXZZKRNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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